2-Bromo-1-butoxy-3-chlorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

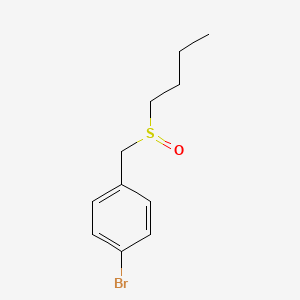

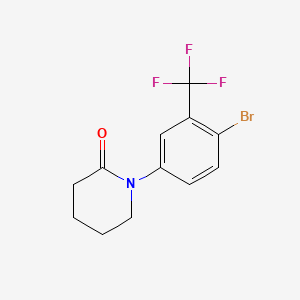

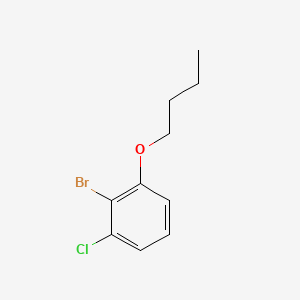

2-Bromo-1-butoxy-3-chlorobenzene is a mixed aryl halide, consisting of bromine and chlorine as substituents on a benzene ring . It has a molecular weight of 263.56 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H12BrClO . The molecule consists of a benzene ring with bromine and chlorine substituents, and a butoxy group attached to it .Aplicaciones Científicas De Investigación

Temperature-Dependent Electron Attachment

The study on dissociative electron attachment (DEA) to bromo-chlorobenzene derivatives highlights the temperature effects on the formation of fragment anions. This research provides valuable insights into the interaction of electrons with molecular systems, which is fundamental in fields like radiation chemistry and environmental chemistry (Mahmoodi-Darian et al., 2010).

Organic Synthesis and Lactonization

Research into the synthesis of isobenzofuran-1(3H)-ones via lactonization of benzoates, using bromo-benzene derivatives as intermediates, underscores the compound's utility in synthesizing complex organic molecules. This method has applications in synthesizing compounds with potential pharmaceutical relevance (Kobayashi & Kuroda, 2014).

Epoxidation and Polymer Chemistry

The epoxidation of polyfluoro-3-chloro(bromo)-1-butenes, leading to the formation of polyfluorocarboxylic acid sodium salts and epoxy compounds, illustrates the compound's role in polymer chemistry and material science. Such reactions are crucial for the development of high-performance materials with unique properties (Zapevalov et al., 2004).

Synthesis of Benzamide Derivatives

The preparation of non-peptide small molecular antagonist benzamide derivatives from bromo-benzene compounds points to the potential use of 2-Bromo-1-butoxy-3-chlorobenzene in medicinal chemistry, particularly in the synthesis of therapeutic agents (Bi, 2015).

Spectroscopic and Computational Studies

A comprehensive study combining experimental and theoretical approaches to investigate the vibrational properties of bromo-chlorobenzene derivatives provides insights into the structural and electronic characteristics of such compounds. This research is foundational for developing new materials and understanding molecular interactions (Vennila et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of 2-Bromo-1-butoxy-3-chlorobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound involve the electrophilic substitution reactions of benzene . The compound’s interaction with the benzene ring leads to the formation of a substituted benzene ring . This process involves the formation of a sigma-bond to the benzene ring by the electrophile, followed by the removal of a proton from the intermediate .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through a two-step mechanism involving the formation of a sigma-bond to the benzene ring by the electrophile and the subsequent removal of a proton from the intermediate .

Propiedades

IUPAC Name |

2-bromo-1-butoxy-3-chlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c1-2-3-7-13-9-6-4-5-8(12)10(9)11/h4-6H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUJVMRLRCZFNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=CC=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742887 |

Source

|

| Record name | 2-Bromo-1-butoxy-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-27-0 |

Source

|

| Record name | 2-Bromo-1-butoxy-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromopyrazolo[1,5-a]pyridine](/img/structure/B571917.png)

![5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571920.png)